

Spectroscopic Profile of Chloromethyl(dimethyl)methoxysilane: A Technical Guide

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Compound of Interest

Compound Name: *Chloromethyl(dimethyl)methoxysilane*

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This technical guide provides a comprehensive overview of the spectroscopic properties of **Chloromethyl(dimethyl)methoxysilane** (CAS No. 18143-33-4), a valuable bifunctional organosilane intermediate in various chemical syntheses. Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Chloromethyl(dimethyl)methoxysilane**. These predictions are derived from spectral databases and computational models.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **Chloromethyl(dimethyl)methoxysilane**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Si-CH ₃	0.1 - 0.3	Singlet	6H
O-CH ₃	3.4 - 3.6	Singlet	3H
Cl-CH ₂ -Si	2.7 - 2.9	Singlet	2H

Predicted in CDCl₃ at 300 MHz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **Chloromethyl(dimethyl)methoxysilane**

Carbon	Predicted Chemical Shift (δ , ppm)
Si-CH ₃	-5 - 0
O-CH ₃	50 - 55
Cl-CH ₂ -Si	30 - 35

Predicted in CDCl₃ at 75 MHz.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorptions for **Chloromethyl(dimethyl)methoxysilane**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (in CH ₃ and CH ₂)	2960 - 2850	Strong
Si-O-C stretch	1100 - 1000	Strong
Si-C stretch	800 - 750	Strong
C-Cl stretch	750 - 650	Medium-Strong
CH ₂ rock (Si-CH ₂)	~1260	Medium

Predicted for a neat liquid sample.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Fragments for **Chloromethyl(dimethyl)methoxysilane** (Electron Ionization)

m/z	Predicted Fragment Ion	Notes
138/140	[M] ⁺	Molecular ion peak (with ³⁷ Cl isotope)
123/125	[M - CH ₃] ⁺	Loss of a methyl group
103	[M - Cl] ⁺	Loss of a chlorine radical
89	[M - CH ₂ Cl] ⁺	Loss of a chloromethyl radical
73	[(CH ₃) ₂ SiOCH ₃] ⁺	Common fragment for methoxysilanes

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Chloromethyl(dimethyl)methoxysilane** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Spectrometer: 300 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the desired signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Spectrometer: 75 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 or more to achieve adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As a liquid, **Chloromethyl(dimethyl)methoxysilane** can be analyzed neat.
- Instrumentation: A standard FTIR spectrometer.
- Method (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Place a small drop of the liquid sample onto the crystal.
 - Acquire the sample spectrum.
- Method (Transmission):
 - Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

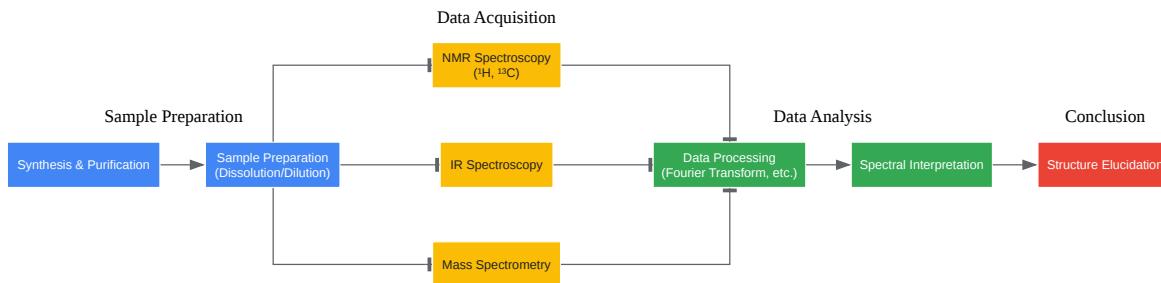
- Acquire the spectrum.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) interface or a direct insertion probe.
- Ionization Method: Electron Ionization (EI).
- Instrumentation: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.
- Acquisition Parameters:
 - Electron Energy: 70 eV.[\[1\]](#)
 - Ion Source Temperature: 200-250 °C.[\[1\]](#)
 - Mass Range: Scan from m/z 35 to 200 to cover the molecular ion and expected fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like **Chloromethyl(dimethyl)methoxysilane**.



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Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been confirmed by experimental analysis of **Chloromethyl(dimethyl)methoxysilane**. This information is intended for guidance and research purposes. For definitive characterization, it is recommended to acquire experimental data on a purified sample.

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References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Chloromethyl(dimethyl)methoxysilane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098375#chloromethyl-dimethyl-methoxysilane-spectroscopic-data-nmr-ir-mass-spec>]

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